molecular formula C10H6FNO2 B1288038 6-Fluoroquinoline-4-carboxylic acid CAS No. 220844-73-5

6-Fluoroquinoline-4-carboxylic acid

Cat. No. B1288038
M. Wt: 191.16 g/mol
InChI Key: FNGWSJQERDIOJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoroquinolones involves various approaches. One method involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Molecular Structure Analysis

The molecular structure of 6-Fluoroquinoline-4-carboxylic acid is based on the quinoline ring system . The InChI code for this compound is 1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H, (H,13,14) .


Chemical Reactions Analysis

Fluoroquinolones undergo various structural modifications by incorporating substituents into different positions or by means of annelation . These modifications result in a remarkable improvement of antimicrobial properties .

Scientific Research Applications

Field: Medicinal Chemistry

  • Application : 6-Fluoroquinoline-4-carboxylic acid is used in the synthesis of fluoroquinolones, a family of broad-spectrum antibiotics .
  • Methods of Application : The structural modification of the quinolone skeleton by incorporating fluorine atoms at C-6 and other positions of the benzene ring results in a remarkable improvement of antimicrobial properties . Esters and hydrazides of 6-fluoroquinoline-4-oxo-3-carboxylic acids have been used for modification of the position 3 through the formation of heterocyclic fragments, such as oxadiazole, triazole, thiadiazole, benzofuropyrazoline, thiazolidine and others .
  • Results or Outcomes : The compounds of the fluoroquinolone family exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials . Due to enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase, fluoroquinolones possess a high antibacterial activity .

properties

IUPAC Name

6-fluoroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGWSJQERDIOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594217
Record name 6-Fluoroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinoline-4-carboxylic acid

CAS RN

220844-73-5
Record name 6-Fluoroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Fluoroquinoline-2,4-dicarboxylic acid (0.103 g, 0.437 mmol) was transferred in a pressure tube, 6 mL water was added. The closed tube was heated to 200° C. for 4 h. After slow cooling of the tube, the resulting precipitate was filtered and washed with water to yield white crystals
Quantity
0.103 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
I Chujo, Y Masuda, K Fu**o, S Kato, T Ogasa… - Bioorganic & medicinal …, 2001 - Elsevier
The two new synthetic routes to 6,7-dihydro-10-fluoro-3-(2-fluorophenyl)-5H- benzo[6,7]cyclohepta[1,2-b]-quinoline-8-carboxylic acid (1), a novel immunosuppressant KF20444, are …
Number of citations: 8 www.sciencedirect.com
DB Patel, DP Rajani, SD Rajani… - Journal of Heterocyclic …, 2020 - Wiley Online Library
P‐Toluenesulfonic acid, being an efficient, nonhazardous, and fast accessible organocatalyst, was used for the preparation of quinoline‐4‐carboxylic acid derivatives via a one‐pot …
Number of citations: 14 onlinelibrary.wiley.com
MTJ Quimque, AD Go, JAK Lim, WS Vidar… - International Journal of …, 2023 - mdpi.com
New antitubercular agents with either a novel mode of action or novel mode of inhibition are urgently needed to overcome the threat of drug-resistant tuberculosis (TB). The present …
Number of citations: 8 www.mdpi.com
B Baragaña, NR Norcross, C Wilson… - Journal of medicinal …, 2016 - ACS Publications
… A mixture of 2-(2-chloro-4-(morpholinomethyl)phenyl)-6-fluoroquinoline-4-carboxylic acid (303 mg, 0.76 mmol) in DCM (6 mL) was prepared at rt, and N-methylmorpholine (0.166 mL, …
Number of citations: 73 pubs.acs.org
N Zhang, F Pan, L Pan, W Diao, F Su… - … in Bioengineering and …, 2023 - frontiersin.org
… used to prepare the reference standard (compound 3) and key intermediate (compound 8) for the 18 F-radiolabeling precursor (compound 9) via 6-fluoroquinoline-4-carboxylic acid and …
Number of citations: 5 www.frontiersin.org
S Li, Q Huang, Y Liu, X Zhang, S Liu, C He… - European Journal of …, 2013 - Elsevier
A series of novel bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety were synthesized and evaluated for their in vitro antitumour activities against a panel of five …
Number of citations: 74 www.sciencedirect.com
CJ Zerio, TA Cunningham, AS Tulino… - Journal of medicinal …, 2021 - ACS Publications
Increased protein synthesis is a requirement for malignant growth, and as a result, translation has become a pharmaceutical target for cancer. The initiation of cap-dependent translation …
Number of citations: 7 pubs.acs.org
CJ Zerio - 2021 - search.proquest.com
Cancer treatments often target singular oncoproteins in attempt to block one hallmark of cancer and stop tumor growth and progression. However, although these treatments are often …
Number of citations: 2 search.proquest.com

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